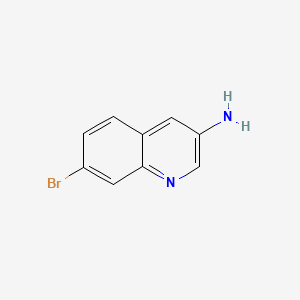

7-Bromoquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHYPYCCQBLGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680491 | |

| Record name | 7-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266322-58-0 | |

| Record name | 7-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromoquinolin-3-amine from 3,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 7-Bromoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, 3,5-dibromoaniline. The synthesis navigates through the construction of the quinoline core via a classical Skraup reaction, followed by a series of functional group interconversions to achieve the desired substitution pattern. This document provides detailed experimental protocols for the key transformations, summarizes quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in comprehension and laboratory application.

Overview of the Synthetic Strategy

The synthesis of this compound from 3,5-dibromoaniline is a multi-step process that is not directly achievable in a single transformation. The proposed synthetic route leverages established methodologies in heterocyclic chemistry to first construct a dibrominated quinoline scaffold, which is then selectively functionalized to introduce the 3-amino group and remove the unwanted 5-bromo substituent.

The overall synthetic workflow can be visualized as follows:

Detailed Experimental Protocols

Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Synthesis

The initial step involves the construction of the quinoline ring system from 3,5-dibromoaniline using the Skraup synthesis. This reaction utilizes glycerol as the source of the three-carbon chain that forms the pyridine ring, with sulfuric acid acting as both a dehydrating agent and a catalyst, and an oxidizing agent to facilitate the final aromatization.

Reaction Scheme:

Experimental Protocol:

-

To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and sodium m-nitrobenzenesulfonate.

-

Heat the mixture to 100°C.

-

Slowly add glycerol dropwise to the heated mixture.

-

Increase the temperature to 135°C and maintain the reaction for 3 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into a large amount of crushed ice for quenching.

-

Adjust the pH to 7 with ammonia water, followed by suction filtration.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5,7-dibromoquinoline.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromoaniline | |

| Key Reagents | Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate | [1] |

| Reaction Temperature | 135°C | [1] |

| Reaction Time | 3 hours | [1] |

| Product | 5,7-Dibromoquinoline |

Step 2 & 3: N-Oxidation, Regioselective Nitration, and Selective Debromination (Proposed)

This sequence represents the most challenging part of the synthesis. Direct nitration of the quinoline ring typically occurs on the benzene ring at positions 5 and 8.[2] To achieve nitration at the desired 3-position, a strategy involving the corresponding N-oxide is proposed. The N-oxide activates the pyridine ring for electrophilic substitution at the 3-position. A subsequent selective debromination at the 5-position is necessary.

Proposed Reaction Scheme:

Conceptual Protocol:

-

N-Oxidation: Dissolve 5,7-dibromoquinoline in a suitable solvent (e.g., acetic acid or dichloromethane) and treat with an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) to form 5,7-dibromoquinoline N-oxide.

-

Regioselective Nitration: The nitration of quinoline N-oxides at the 3-position has been achieved using reagents like tert-butyl nitrite.[3] This method offers a metal-free and regioselective approach. The 5,7-dibromoquinoline N-oxide would be subjected to these or similar nitrating conditions.

-

Selective Debromination: Palladium-catalyzed hydrodebromination has been shown to be effective for aryl bromides.[1][4] The selective removal of the 5-bromo substituent over the 7-bromo substituent would likely depend on steric and electronic factors and would require careful optimization of the catalyst, ligand, and reaction conditions. Polymethylhydrosiloxane (PMHS) with a palladium catalyst is a potential system for this transformation.[1]

Step 4 & 5: N-Oxide and Nitro Group Reduction

The final steps involve the reduction of the N-oxide and the nitro group to yield the target this compound. These reductions can often be performed sequentially or in a single pot, depending on the chosen reagents.

Reaction Scheme:

Experimental Protocol (Reduction of the Nitro Group):

A common and effective method for the reduction of an aromatic nitro group in the presence of an aryl bromide is the use of iron powder in an acidic medium.

-

Suspend 7-bromo-3-nitroquinoline in a mixture of ethanol, water, and glacial acetic acid in a round-bottom flask.

-

To the stirred suspension, add iron powder in portions.

-

Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter through celite to remove iron salts.

-

Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Nitro Reduction:

| Parameter | Value | Reference |

| Starting Material | 7-Bromo-3-nitroquinoline (hypothetical) | |

| Key Reagents | Iron powder, Acetic acid, Ethanol, Water | |

| Reaction Temperature | Reflux | |

| Reaction Time | 4 hours | |

| Product | This compound |

Alternative Synthetic Strategies

An alternative approach to circumvent the challenges of regioselective nitration and debromination is to utilize a different quinoline synthesis that allows for more direct installation of the desired substituents.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. To apply this to the synthesis of this compound, one would require a precursor such as 2-amino-4-bromobenzaldehyde. While the synthesis of 2-amino-3,5-dibromobenzaldehyde is documented, a selective debromination at the 3-position would be necessary to obtain the required starting material, adding complexity to this route.[5][6][7][8]

References

- 1. An efficient debromination technique using PMHS with a number of ligands containing different functional groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-catalyzed regioselective hydrodebromination of dibromoindoles: application to the enantioselective synthesis of indolodioxane U86192A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

- 8. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 7-Bromoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necessary starting materials, reagents, and detailed experimental protocols for the synthesis of 7-Bromoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy outlined is a robust two-step process, commencing with commercially available 3-nitroquinoline. This guide is intended to equip researchers with the foundational knowledge to successfully synthesize this target molecule.

Core Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Electrophilic Bromination: The regioselective bromination of 3-nitroquinoline to yield the key intermediate, 7-bromo-3-nitroquinoline.

-

Reduction of the Nitro Group: The subsequent reduction of the nitro-intermediate to the desired this compound.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Step 1: Synthesis of 7-Bromo-3-nitroquinoline

The critical step in this synthesis is the regioselective introduction of a bromine atom at the 7-position of the 3-nitroquinoline core. While direct nitration of 7-bromoquinoline is challenging due to the directing effects of the quinoline nitrogen, the bromination of 3-nitroquinoline offers a more controlled approach. The electron-withdrawing nature of the nitro group deactivates the pyridine ring, directing the electrophilic attack of bromine to the benzene ring.

Starting Materials and Reagents for Step 1

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Nitroquinoline | Starting Material | C₉H₆N₂O₂ | 174.16 | Commercially available solid |

| N-Bromosuccinimide (NBS) | Brominating Agent | C₄H₄BrNO₂ | 177.98 | Solid, source of electrophilic bromine |

| Sulfuric Acid (conc.) | Solvent/Catalyst | H₂SO₄ | 98.08 | Strong acid, facilitates electrophilic substitution |

| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | Common organic solvent for reaction and workup |

| Sodium Thiosulfate | Quenching Agent | Na₂S₂O₃ | 158.11 | Used to neutralize excess bromine |

| Sodium Bicarbonate | Base | NaHCO₃ | 84.01 | Used for neutralization during workup |

| Anhydrous Sodium Sulfate | Drying Agent | Na₂SO₄ | 142.04 | Removes residual water from the organic phase |

Experimental Protocol: Bromination of 3-Nitroquinoline

This protocol is based on established methods for the bromination of quinoline derivatives. Optimization may be required for scale-up.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude product.

-

Purification: Filter the crude product and wash thoroughly with water, followed by a saturated solution of sodium bicarbonate. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 7-bromo-3-nitroquinoline.

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group of 7-bromo-3-nitroquinoline to the corresponding amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an alcoholic solvent. This method is generally high-yielding and tolerates the presence of the aryl bromide.

Starting Materials and Reagents for Step 2

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 7-Bromo-3-nitroquinoline | Starting Material | C₉H₅BrN₂O₂ | 253.05 | Solid, synthesized in Step 1 |

| Tin(II) Chloride Dihydrate | Reducing Agent | SnCl₂·2H₂O | 225.63 | White crystalline solid, common reducing agent |

| Ethanol | Solvent | C₂H₅OH | 46.07 | Common polar protic solvent |

| Ethyl Acetate | Extraction Solvent | C₄H₈O₂ | 88.11 | Used for product extraction |

| Sodium Hydroxide (aq.) | Base | NaOH | 40.00 | Used for neutralization and to precipitate tin salts |

| Brine | Washing Solution | NaCl (aq.) | - | Saturated aqueous solution of sodium chloride |

| Anhydrous Sodium Sulfate | Drying Agent | Na₂SO₄ | 142.04 | Removes residual water from the organic phase |

Experimental Protocol: Reduction of 7-Bromo-3-nitroquinoline

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds using tin(II) chloride.

-

Reaction Setup: In a round-bottom flask, suspend 7-bromo-3-nitroquinoline (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and carefully neutralize with a 2M aqueous sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.

Caption: Overall synthetic pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

Spectroscopic Data for 7-Bromoquinolin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromoquinolin-3-amine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₇BrN₂. The structure consists of a quinoline core with a bromine atom substituted at the 7-position and an amine group at the 3-position. The molecular weight of this compound is approximately 223.07 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic data of related compounds, including 3-aminoquinoline, 7-bromoquinoline, and other substituted quinolines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons and the two amine protons. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom and the quinoline nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.6 - 8.8 | s |

| H-4 | ~7.2 - 7.4 | s |

| H-5 | ~7.9 - 8.1 | d |

| H-6 | ~7.4 - 7.6 | dd |

| H-8 | ~8.0 - 8.2 | d |

| -NH₂ | ~4.5 - 5.5 | br s |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data from analogous compounds.[2]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to show nine distinct signals for the carbon atoms of the quinoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~138 - 142 |

| C-4 | ~118 - 122 |

| C-4a | ~127 - 130 |

| C-5 | ~128 - 131 |

| C-6 | ~129 - 132 |

| C-7 | ~120 - 124 |

| C-8 | ~126 - 129 |

| C-8a | ~146 - 149 |

Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data from analogous compounds.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3450 - 3250 (two bands) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C=C, C=N (Aromatic) | Stretch | 1620 - 1450 |

| N-H (Amine) | Bend | 1650 - 1580 |

| C-N | Stretch | 1335 - 1250 |

| C-Br | Stretch | 700 - 500 |

Predicted values are based on typical IR absorptions for aromatic amines and bromo-aromatic compounds.[2][3][4]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 222/224 | [M]⁺ | Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for a compound with one bromine atom in an approximate 1:1 ratio. |

| 143 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |

| 116 | [C₈H₆N]⁺ | Further fragmentation, possibly loss of HCN from the quinoline fragment. |

m/z = mass-to-charge ratio. Predicted fragmentation is based on the principles of mass spectrometry for similar structures.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which bombards the sample with high-energy electrons to create a molecular ion and fragment ions. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data in structure elucidation.

References

Physicochemical Properties of 7-Bromoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Bromoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various chemical databases and literature sources, with a focus on presenting quantitative data, experimental methodologies, and logical workflows for its characterization.

Core Physicochemical Data

This compound is a substituted quinoline, a structural motif prevalent in a wide range of biologically active compounds. Its physicochemical properties are crucial for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel derivatives. The key properties are summarized below.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₇BrN₂ | - | [1] |

| Molecular Weight | 223.07 g/mol | Calculated | [1] |

| Appearance | Yellow to Brown Solid | Experimental | - |

| Melting Point | Not available | - | - |

| Boiling Point | 387.6 ± 22.0 °C | Predicted | - |

| Density | 1.649 ± 0.06 g/cm³ | Predicted | - |

| pKa (of conjugate acid) | 4.32 ± 0.50 | Predicted | - |

| LogP (Octanol/Water) | ~2.4 - 3.2 | Calculated (based on similar structures) | [2] |

| Water Solubility | Sparingly soluble to insoluble | Qualitative | - |

| Organic Solvent Solubility | Soluble in Dichloromethane, Acetone | Qualitative | - |

Note: Many physical properties for this specific isomer are predicted. For context, the related isomer 7-bromo-8-hydroxyquinoline has an experimental melting point of 138-139 °C[3].

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound. Below are representative protocols based on established chemical transformations for similar compounds.

Synthesis of this compound

A plausible and common route for the synthesis of aryl amines is the reduction of the corresponding nitro compound. This protocol outlines a two-step synthesis starting from 7-bromoquinoline.

Step 1: Nitration of 7-Bromoquinoline to form 7-Bromo-3-nitroquinoline

This step introduces the nitro group at the 3-position, which is a precursor to the desired amine.

-

Reaction Setup: In a round-bottom flask, dissolve 7-bromoquinoline (1.0 mmol) in concentrated sulfuric acid at 0 °C.

-

Reagent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Conditions: Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 7-Bromo-3-nitroquinoline to this compound

This step converts the nitro group into the final amine functionality.

-

Reaction Setup: Suspend 7-bromo-3-nitroquinoline (1.0 mmol) in a mixture of ethanol and water in a round-bottom flask.

-

Reagent Addition: Add iron powder (3.0 mmol) and a small amount of acetic acid (or ammonium chloride) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously for 2-4 hours. The reaction's completion can be monitored by TLC, observing the disappearance of the nitro compound spot.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron residues. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then basified with a sodium carbonate solution and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is then purified by column chromatography on silica gel.[4]

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classic and reliable technique for its experimental determination.

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and n-octanol, which have been mutually saturated by mixing and separating them beforehand.

-

Partitioning: Add a small aliquot of the stock solution to a flask containing known volumes of the buffered aqueous phase and n-octanol.

-

Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. After shaking, centrifuge the flask to ensure complete separation of the two phases.

-

Analysis: Carefully remove aliquots from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Workflow and Pathway Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.

Caption: Synthetic and characterization workflow for this compound.

Caption: A general cascade for the initial biological evaluation of quinoline derivatives.

Potential Biological Significance

Quinoline derivatives are a cornerstone in drug discovery, known for a vast array of biological activities.[5] The introduction of a bromine atom and an amine group, as in this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

-

Anticancer Activity: Many brominated quinolines have demonstrated significant inhibitory effects against various cancer cell lines. Their mechanisms can include the inhibition of crucial enzymes like topoisomerase or interference with tubulin polymerization.[4]

-

Antimicrobial Properties: The quinoline scaffold is present in several antibacterial and antifungal agents. The specific substitutions on this compound may confer activity against various pathogens.

-

Anti-inflammatory Effects: Certain quinoline derivatives are known to inhibit enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[5]

The amine group at the 3-position makes this compound a valuable building block (synthon) for creating more complex molecules and chemical libraries for high-throughput screening, further expanding its potential in drug development.

References

- 1. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 5. 8-Bromoquinolin-3-amine | CAS 347146-15-0 | Chemical-Suppliers [chemical-suppliers.eu]

Solubility and Stability of 7-Bromoquinolin-3-amine: An In-depth Technical Guide

Disclaimer: Specific experimental data for the solubility and stability of 7-Bromoquinolin-3-amine is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known properties of analogous quinoline derivatives, established analytical methodologies, and regulatory guidelines. The provided data and pathways are predictive and intended to serve as a robust starting point for researchers.

Introduction

This compound is a halogenated aminoquinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, and the introduction of a bromine atom and an amino group can significantly modulate its physicochemical properties, biological activity, and metabolic stability.[1] A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate or advanced material. This technical guide outlines detailed protocols for determining its solubility and assessing its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[2]

Plausible Synthetic Route

A plausible and efficient synthetic route to this compound can be proposed based on established methodologies for the synthesis of substituted quinolines.[1][3] A common approach involves a multi-step synthesis starting from 3-bromoaniline.[4] A likely pathway is the Buchwald-Hartwig amination of a corresponding bromo-substituted quinoline.[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Quinoline derivatives generally exhibit good solubility in organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.[5] The presence of the amino group in this compound is expected to confer pH-dependent aqueous solubility, with higher solubility in acidic conditions due to the protonation of the amine.[6] Conversely, the bromo substituent and the quinoline core contribute to its lipophilicity, suggesting solubility in various organic solvents.[7][8]

Predicted Solubility Profile

Based on the characteristics of similar compounds, a qualitative solubility profile for this compound is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Aqueous | Water, pH 7.4 Buffer | Sparingly Soluble to Soluble (pH-dependent) | The amino group can be protonated at lower pH, increasing aqueous solubility. The hydrophobic quinoline core limits solubility at neutral pH.[6][9] |

| Polar Protic | Ethanol, Methanol | Moderately to Highly Soluble | Capable of hydrogen bonding with the amino and quinoline nitrogen atoms.[9] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderately to Highly Soluble | Effective at solvating both the polar functional groups and the aromatic system.[8][9] |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.[9] |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes a generalized method for determining the equilibrium (thermodynamic) solubility of this compound.[5]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[10]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[9]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.[10]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µg/mL.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[2][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[2]

Experimental Protocol for Forced Degradation Studies

The following protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress.[12][13]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 72 hours |

| Oxidation | 3% H₂O₂ | Room Temp. | Up to 72 hours |

| Thermal (Solid) | Dry Heat | 80 °C | Up to 7 days |

| Thermal (Solution) | In a suitable solvent (e.g., 50:50 ACN:H₂O) | 80 °C | Up to 72 hours |

| Photostability | ICH Q1B recommended light source (UV and visible)[14] | Room Temp. | As per ICH Q1B |

General Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For solid-state thermal stress, place the powdered compound in a suitable container. For photostability, expose both solid and solution samples to the light source, with dark controls protected from light.[15]

-

Stress Exposure: Subject the samples to the conditions outlined in Table 2.

-

Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours).

-

Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all samples, including controls, using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.[16] A photodiode array (PDA) detector is recommended to check for peak purity.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. q1scientific.com [q1scientific.com]

- 16. ijsred.com [ijsred.com]

Crystal Structure Analysis of 7-Bromoquinolin-3-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure, synthetic pathways, and analytical methodologies for 7-Bromoquinolin-3-amine. While a definitive crystal structure for this compound is not currently available in the public domain, this document extrapolates likely crystallographic parameters based on closely related structures. Detailed experimental protocols for its synthesis and crystallization are presented to facilitate further research and characterization of this compound, which holds potential for applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this specific quinoline derivative.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. The strategic placement of substituents, such as bromine and amine groups, on the quinoline ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets. This compound is a compound of interest for its potential as a versatile intermediate in the synthesis of more complex molecules for drug discovery and materials science. An understanding of its three-dimensional structure is crucial for rational drug design and the development of novel functional materials.

This guide summarizes the available structural data on analogous compounds to predict the crystallographic characteristics of this compound. Furthermore, it provides detailed, actionable experimental protocols for its synthesis and subsequent crystallization to enable researchers to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Predicted Crystallographic Data and Comparative Analysis

As of the date of this publication, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. However, analysis of structurally similar bromo-substituted quinolines allows for an informed prediction of its crystallographic properties.

For comparative purposes, the crystallographic data for two related compounds, 4-Bromo-8-methoxyquinoline[1] and 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2], are presented below. These structures provide insight into the potential packing arrangements and unit cell dimensions for a bromo-substituted quinoline core.

Table 1: Comparative Crystallographic Data of Related Bromoquinoline Derivatives

| Parameter | 4-Bromo-8-methoxyquinoline[1] | 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2] |

| Chemical Formula | C₁₀H₈BrNO | C₁₄H₁₂BrNO₃ |

| Formula Weight | 238.08 | 322.16 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbca | P1 |

| a (Å) | 5.1615(1) | 8.4134(5) |

| b (Å) | 12.1337(6) | 9.5365(6) |

| c (Å) | 14.2436(7) | 9.6154(7) |

| α (°) | 90 | 60.728(2) |

| β (°) | 90 | 83.130(2) |

| γ (°) | 90 | 66.331(2) |

| Volume (ų) | 892.05(6) | 613.52(7) |

| Z | 4 | 2 |

| Temperature (K) | 150(1) | 296(2) |

| R-factor | - | 0.0393 |

It is anticipated that this compound, with the molecular formula C₉H₇BrN₂, will crystallize in a common space group for small organic molecules, such as P2₁/c (monoclinic) or Pbca (orthorhombic). The presence of the amine group introduces the potential for intermolecular hydrogen bonding, which will significantly influence the crystal packing.

Experimental Protocols

The following sections detail the proposed synthetic and crystallization procedures for this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a palladium-catalyzed Buchwald-Hartwig amination reaction starting from 3-bromo-7-bromoquinoline.[3] However, a more direct approach would involve the amination of a suitable precursor. A general protocol adapted from the synthesis of 3-aminoquinoline from 3-bromoquinoline is provided below.[3][4]

Reaction Scheme:

Materials:

-

3,7-Dibromoquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ammonia (0.5 M in 1,4-dioxane)

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 3,7-dibromoquinoline (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and Xantphos (0.04 equiv.).

-

Seal the flask with a septum and purge with argon for 15 minutes.

-

Under a positive pressure of argon, add sodium tert-butoxide (1.4 equiv.).

-

Add anhydrous toluene via syringe.

-

Add the ammonia solution (1.5 equiv.) dropwise to the stirred mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a straightforward and often successful method.

Materials:

-

Purified this compound

-

A selection of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone)

-

Small, clean vials

Procedure:

-

Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating.

-

Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.

-

Monitor the vial for the formation of single crystals.

-

Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

-

Wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Diffraction Analysis Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a solid foundation for its investigation. By leveraging the crystallographic data of analogous compounds, researchers can anticipate the structural features of this molecule. The detailed synthetic and crystallization protocols provided herein offer a clear path to obtaining high-quality single crystals, which are essential for successful X-ray diffraction analysis. The elucidation of the precise three-dimensional arrangement of atoms in this compound will be invaluable for its future applications in the design and development of novel pharmaceuticals and functional materials.

References

Quantum Chemical Blueprint of 7-Bromoquinolin-3-amine: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of 7-Bromoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines established computational protocols and data presentation methods based on studies of analogous quinoline derivatives. These methodologies are crucial for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore.

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of these molecules, thereby guiding synthetic efforts and accelerating the discovery of new therapeutic agents.[1][6][7]

Core Computational Methodology

The theoretical analysis of this compound is predicated on state-of-the-art quantum chemical calculations. The primary method employed is Density Functional Theory (DFT), a robust approach for elucidating the electronic structure of molecules.[7] The B3LYP functional, known for its balance of accuracy and computational efficiency, is a common choice for such studies.[7] To ensure a reliable description of the electronic distribution, a comprehensive basis set such as 6-311++G(d,p) is typically utilized.[7] All calculations are performed using computational chemistry software packages like Gaussian or ORCA.[7]

The general workflow for these calculations is depicted below:

References

- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrochemical Behavior of Bromo-substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of bromo-substituted quinolines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The strategic introduction of bromine atoms onto the quinoline scaffold not only influences their biological activity but also profoundly impacts their redox properties. Understanding these electrochemical characteristics is crucial for elucidating mechanisms of action, predicting metabolic pathways, and developing novel electroanalytical methods. This document summarizes key quantitative electrochemical data, details relevant experimental protocols, and visualizes fundamental electrochemical processes and workflows.

Introduction

Quinolines and their derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The halogenation of the quinoline ring, particularly with bromine, is a common strategy to modulate the electronic and lipophilic character of these molecules, often leading to enhanced biological efficacy. The electrochemical behavior of a molecule, specifically its propensity to be oxidized or reduced, is intrinsically linked to its chemical reactivity and biological function. For instance, the ease of single-electron transfer processes can be a critical factor in the mechanism of action for certain anticancer drugs.

While extensive research has been conducted on the synthesis and biological evaluation of bromo-substituted quinolines, a consolidated resource on their electrochemical properties has been lacking. This guide aims to fill that gap by providing a detailed examination of their redox behavior, supported by experimental data and methodological insights.

Electrochemical Properties of Bromo-substituted Quinolines

The position and number of bromine substituents on the quinoline ring system significantly influence the electron density and, consequently, the electrochemical potentials. The electron-withdrawing nature of the bromine atom generally makes the quinoline ring more susceptible to reduction and more resistant to oxidation compared to the unsubstituted parent molecule.

Reduction of Bromo-substituted Quinolines

The electrochemical reduction of quinoline derivatives typically involves the pyridine ring. The presence of bromine atoms is expected to shift the reduction potentials to less negative values, making the compounds easier to reduce. While specific data for a wide range of bromo-substituted quinolines is not abundant in publicly available literature, studies on related quinolinium salts have shown reduction potentials in the range of -0.43 to -1.08 V.[1]

Oxidation of Bromo-substituted Quinolines

The oxidation of quinolines can be a more complex process, often involving the carbocyclic ring or substituents. For instance, the oxidation of 8-hydroxyquinoline is a well-studied process that proceeds via the hydroxyl group. The introduction of bromine atoms is anticipated to make the molecule more difficult to oxidize, shifting the oxidation potentials to more positive values.

The electrochemical oxidation of 6-aminoquinoline has been studied in detail, providing a useful model for understanding the oxidation of substituted quinolines.[2][3] The process is pH-dependent and can involve single- or two-electron transfer reactions, leading to the formation of radical cations and subsequent dimerization.[2][3]

Table 1: Electrochemical Data for Selected Substituted Quinolines

| Compound | Technique | Working Electrode | Supporting Electrolyte | Peak Potential (V) | Reference |

| 8-Hydroxyquinoline | Cyclic Voltammetry | Glassy Carbon Paste | Britton-Robinson Buffer/Methanol (pH 2-12) | Epa = 1.181 - 0.091 pH (pH < 4.79) | [4] |

| 8-Hydroxyquinoline | Cyclic Voltammetry | Glassy Carbon Paste | Britton-Robinson Buffer/Methanol (pH 2-12) | Epa = 1.088 - 0.072 pH (4.79 < pH < 9.81) | [4] |

| 6-Aminoquinoline | Cyclic Voltammetry | Glassy Carbon Paste | Britton-Robinson Buffer/Methanol (pH 2-12) | pH-dependent oxidation peaks | [2][3] |

Note: Specific quantitative data for a broad range of bromo-substituted quinolines is limited in the available literature. The data for 8-hydroxyquinoline and 6-aminoquinoline are presented as illustrative examples of electrochemical studies on substituted quinolines.

Experimental Protocols

The following sections provide detailed methodologies for conducting electrochemical experiments on bromo-substituted quinolines, based on established protocols for similar compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound.

Apparatus:

-

A three-electrode system comprising a working electrode (e.g., Glassy Carbon, Platinum, or Boron-Doped Diamond), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

-

A potentiostat/galvanostat.

-

An electrochemical cell.

Reagents:

-

The bromo-substituted quinoline of interest.

-

A suitable solvent (e.g., acetonitrile, dimethylformamide, or a buffered aqueous-organic mixture).

-

A supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP, potassium chloride - KCl).

Procedure:

-

Prepare a solution of the bromo-substituted quinoline at a known concentration (typically 1 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).

-

Assemble the three-electrode cell with the prepared solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).

-

Initiate the potential scan and record the resulting voltammogram (current vs. potential).

-

Perform multiple scans to check for reproducibility and any changes in the voltammogram that might indicate electrode fouling or product adsorption.

-

Vary the scan rate to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

DPV and SWV are more sensitive techniques than CV and are often used for quantitative analysis.

Procedure: The experimental setup is the same as for cyclic voltammetry. The key difference lies in the applied potential waveform.

-

After obtaining initial information from CV, select the potential range that encompasses the redox peak of interest.

-

Set the specific parameters for DPV (e.g., pulse amplitude, pulse width, scan increment) or SWV (e.g., pulse amplitude, frequency, step potential).

-

Record the voltammogram. The peak height in DPV and SWV is directly proportional to the concentration of the analyte.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for a typical cyclic voltammetry experiment.

Generalized Electrochemical Reduction Pathway of a Bromoquinoline

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 7-Bromoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 7-bromoquinolin-3-amine via a multi-step sequence involving N-protection, Buchwald-Hartwig amination, and subsequent deprotection. The quinoline scaffold is a privileged structure in medicinal chemistry, and the methods described herein offer a versatile route to novel 3,7-disubstituted quinoline derivatives for potential therapeutic applications.

Due to the presence of a reactive amino group at the 3-position of the starting material, a protection strategy is proposed to prevent potential side reactions during the palladium-catalyzed amination at the 7-position. This document outlines protocols for both N-acetylation and N-Boc protection, followed by a general protocol for the Buchwald-Hartwig amination of the N-protected intermediate, and finally, the corresponding deprotection steps to yield the desired 3,7-diaminoquinoline derivatives.

Logical Workflow of the Synthetic Strategy

The overall synthetic approach involves three key stages: protection of the 3-amino group, palladium-catalyzed C-N bond formation at the 7-position, and removal of the protecting group.

Caption: A logical workflow for the synthesis of 3,7-diaminoquinoline derivatives.

Part 1: N-Protection of this compound

To prevent the free amino group at the 3-position from interfering with the Buchwald-Hartwig amination, it is advisable to protect it first. Below are protocols for two common protecting groups: tert-Butyloxycarbonyl (Boc) and Acetyl (Ac).

Protocol 1A: N-Boc Protection

The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL), add a base, for example, triethylamine (1.5 mmol) or N,N-diisopropylethylamine (DIPEA) (1.5 mmol).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (7-bromoquinolin-3-yl)carbamate.

Protocol 1B: N-Acetylation

Acetylation is another common method for protecting amino groups. The resulting acetamide is stable under the conditions of the Buchwald-Hartwig amination.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (10 mL). Add a base, such as pyridine (1.2 mmol) or triethylamine (1.2 mmol).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.1 mmol) or acetyl chloride (1.1 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water (10 mL). Separate the organic layer and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(7-bromoquinolin-3-yl)acetamide can be purified by recrystallization or flash column chromatography.

Part 2: Buchwald-Hartwig Amination of N-Protected this compound

The following is a general protocol for the palladium-catalyzed amination of the N-protected this compound with a primary or secondary amine.[1][2] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Experimental Workflow

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol% or BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 mmol or Cs₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe, followed by the amine coupling partner (1.2 mmol).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-protected 3,7-diaminoquinoline derivative.

Table of Representative Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine Type |

| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Primary/Secondary Alkyl |

| Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | Primary/Secondary Aryl |

| Pd₂(dba)₃ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Toluene | 100 | 12-18 | Hindered Amines |

Note: These conditions are general and may require optimization for the specific substrate and amine.

Part 3: Deprotection of the 3-Amino Group

The final step is the removal of the protecting group from the 3-amino position to yield the target 3,7-diaminoquinoline derivative.

Protocol 3A: N-Boc Deprotection

The Boc group is typically removed under acidic conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve the N-Boc protected 3,7-diaminoquinoline derivative (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (5 mL).

-

Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (e.g., 4 M, 5 mL).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of methanol and neutralize with a base such as saturated aqueous NaHCO₃ or by passing it through a short column of basic alumina.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Protocol 3B: N-Acetyl Deprotection (Hydrolysis)

The acetyl group can be removed by acidic or basic hydrolysis.

Experimental Protocol (Acidic Hydrolysis):

-

Reaction Setup: To the N-acetyl protected 3,7-diaminoquinoline derivative (1.0 mmol), add a mixture of an alcohol (e.g., ethanol, 10 mL) and an aqueous acid (e.g., 6 M HCl, 10 mL).

-

Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., solid NaOH or NaHCO₃).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Experimental Protocol (Basic Hydrolysis):

-

Reaction Setup: Dissolve the N-acetyl protected 3,7-diaminoquinoline derivative (1.0 mmol) in a mixture of an alcohol (e.g., methanol or ethanol, 10 mL) and an aqueous base (e.g., 10% NaOH or KOH, 10 mL).

-

Reaction: Heat the mixture to reflux and stir for 2-8 hours, monitoring by TLC.

-

Work-up: After cooling, neutralize the reaction mixture with an acid (e.g., 1 M HCl).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

7-Bromoquinolin-3-amine: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic system provides an excellent framework for the design of molecules that can interact with the ATP-binding site of protein kinases. The strategic functionalization of the quinoline ring allows for the fine-tuning of inhibitory activity and selectivity. 7-Bromoquinolin-3-amine, in particular, offers two key points for chemical modification: the 3-amino group, which can be readily derivatized, and the 7-bromo position, which is amenable to a variety of cross-coupling reactions to introduce diverse chemical moieties. This versatility makes this compound a valuable building block for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Data Presentation

The following tables summarize the in vitro biological activities of representative kinase inhibitors derived from quinoline scaffolds, illustrating the potential of this chemical class. While specific data for a broad range of this compound derivatives is not extensively published, the data presented for structurally related compounds highlight the promising activity that can be achieved through modification of the quinoline core.

Table 1: Inhibitory Activity of Quinoline-Based Derivatives Against Receptor Tyrosine Kinases (RTKs)

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, nM) |

| Quinoline-A | EGFR | 71 | MCF-7 | 25 |

| HER-2 | 31 | A-549 | 32 | |

| Quinoline-B | VEGFR-2 | 76 | HepG2 | 45 |

| Quinoline-C | c-Met | 137.4 | NCI-H1563 | 25.69 |

| EGFR | 64.8 | H1975 | - |

Data is representative of quinoline-based inhibitors and may not be direct derivatives of this compound.

Table 2: Inhibitory Activity of Quinoline-Based Derivatives Against Intracellular Kinases

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) |

| Quinoline-D | PI3Kγ | 52 | A549 | 1.91 |

| mTOR | - | K-562 | 5.29 | |

| Quinoline-E | Src | 3.8 | - | 0.94 |

| Quinoline-F | RIPK2 | 5.1 | - | - |

Data is representative of quinoline-based inhibitors and may not be direct derivatives of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a starting material and for their subsequent biological evaluation.

Protocol 1: Synthesis of 7-(Aryl)-quinolin-3-amine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid.

Materials:

-

This compound

-

Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂; 0.05 eq) with a suitable ligand (e.g., PPh₃; 0.1 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-(aryl)-quinolin-3-amine derivative.

Protocol 2: Derivatization of the 3-Amino Group by Acylation

This protocol details the acylation of the 3-amino group of a 7-substituted quinoline-3-amine.

Materials:

-

7-(Aryl)-quinolin-3-amine derivative

-

Acyl chloride or acid anhydride (e.g., acetyl chloride)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve the 7-(aryl)-quinolin-3-amine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask. Add triethylamine (1.5 eq) to the solution.

-

Reagent Addition: Cool the mixture in an ice bath and add the acyl chloride (1.1 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the N-(7-(aryl)quinolin-3-yl)amide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescent-based assay that measures ADP production.[1]

Materials:

-

Recombinant kinase of interest (e.g., EGFR, VEGFR-2, PI3K)

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Synthesized quinoline derivatives

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[1]

-

-

Termination and ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.[1]

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

-

Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

-

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Synthesized quinoline derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting cell viability against compound concentration.

Mandatory Visualization

Caption: Synthetic and evaluation workflow for kinase inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition point.[2]

Caption: EGFR and VEGFR signaling pathways and inhibition points.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 7-Bromoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of novel heterocyclic compounds derived from 7-Bromoquinolin-3-amine. The protocols focus on the construction of fused pyrimido[4,5-b]quinoline systems and the functionalization of the bromo substituent via palladium-catalyzed cross-coupling reactions. These strategies offer a versatile platform for the generation of diverse molecular scaffolds with potential applications in drug discovery and materials science. All quantitative data are presented in structured tables for clarity, and experimental workflows are illustrated with diagrams.

Introduction